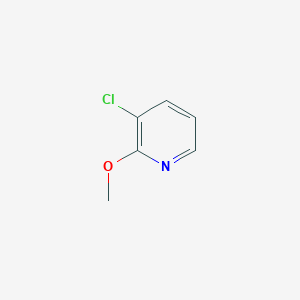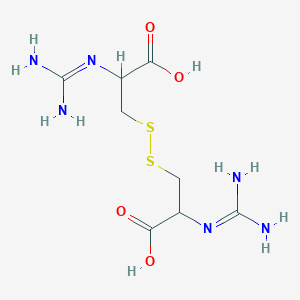
3-Chloro-2-methoxypyridine
説明
3-Chloro-2-methoxypyridine (3CMP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a pungent odor and is used in a variety of applications. It is used as a precursor for the synthesis of various organic compounds, as a reagent in organic synthesis, and for its antibacterial properties. 3CMP has also been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
科学的研究の応用
Lithiation Studies : 3-Chloro-2-methoxypyridine has been used in studies exploring lithiation pathways. For instance, Gros, Choppin, and Fort (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine, revealing the complexity of C-3 lithiation and proposing a mechanism involving precomplexation of lithium dialkylamides (Gros, Choppin, & Fort, 2003).
Synthesis of Nitro and Dinitropyridines : The compound has been used in the synthesis of various nitro and dinitropyridines. Bissell and Swansiger (1987) reported the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding products like 5-chloro-3-methoxy-2-nitro-pyridine N-oxide (Bissell & Swansiger, 1987).
Formation of Pyridyne : Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, showing its reactivity with substances like 2-methoxyfuran (Walters, Carter, & Banerjee, 1992).
Density Functional Theory Studies : Arjunan et al. (2011) conducted Fourier transform infrared (FTIR) and FT-Raman spectra studies on 2-chloro-6-methoxypyridine, providing detailed vibrational assignment and analysis (Arjunan et al., 2011).
Catalytic Carbonylative Polymerizations : Liu and Jia (2004) utilized a combination involving m-methoxypyridine for catalytic carbonylative polymerizations of heterocycles, demonstrating versatility in synthesizing polyesters and poly(amide-block-ester)s (Liu & Jia, 2004).
Synthesis of Diamino and Dinitropyridine : Jianlong (2007) synthesized 3-methoxy-5-chloro-2,6dinitropyridine from 3,5-dichloropyridine, highlighting its potential in creating complex organic compounds (Jianlong, 2007).
Oligonucleotide Binding Studies : Asseline et al. (1996) explored the binding properties of oligonucleotides linked to 2-Methoxy-6-chloro-9-aminoacridine, contributing to our understanding of DNA interactions (Asseline, Bonfils, Dupret, & Thuong, 1996).
Pyrolysis and Spectroscopy Studies : Holzmeier et al. (2016) investigated the pyrolysis of 3-methoxypyridine, contributing to the understanding of pyrrolyl radicals and their behavior in the gas phase (Holzmeier, Wagner, Fischer, Bodi, & Hemberger, 2016).
Safety and Hazards
作用機序
Target of Action
3-Chloro-2-methoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound in this reaction is the organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by factors such as the stability of the organoboron reagent and the reaction conditions .
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of this compound in the Suzuki–Miyaura coupling reaction are influenced by several environmental factors. These include the nature of the organoboron reagent, the reaction conditions, and the presence of a suitable metal catalyst .
特性
IUPAC Name |
3-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSICGKUDCSUMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535409 | |
| Record name | 3-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13472-84-9 | |
| Record name | 3-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)






![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)